Cas no 2193058-61-4 (1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol)

1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2193058-61-4
- EN300-1693460
- 1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol
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- インチ: 1S/C9H16N2O/c1-7(12)9(10-11-9)8-5-3-2-4-6-8/h7-8,12H,2-6H2,1H3
- InChIKey: KSRLNXJWQDUSQO-UHFFFAOYSA-N
- ほほえんだ: OC(C)C1(C2CCCCC2)N=N1
計算された属性
- せいみつぶんしりょう: 168.126263138g/mol
- どういたいしつりょう: 168.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 45Ų
1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1693460-1.0g |
1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol |
2193058-61-4 | 1g |
$2558.0 | 2023-06-04 | ||
Enamine | EN300-1693460-0.25g |
1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol |
2193058-61-4 | 0.25g |
$2353.0 | 2023-09-20 | ||
Enamine | EN300-1693460-10g |
1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol |
2193058-61-4 | 10g |
$11001.0 | 2023-09-20 | ||
Enamine | EN300-1693460-1g |
1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol |
2193058-61-4 | 1g |
$2558.0 | 2023-09-20 | ||
Enamine | EN300-1693460-0.05g |
1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol |
2193058-61-4 | 0.05g |
$2148.0 | 2023-09-20 | ||
Enamine | EN300-1693460-0.5g |
1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol |
2193058-61-4 | 0.5g |
$2455.0 | 2023-09-20 | ||
Enamine | EN300-1693460-10.0g |
1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol |
2193058-61-4 | 10g |
$11001.0 | 2023-06-04 | ||
Enamine | EN300-1693460-0.1g |
1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol |
2193058-61-4 | 0.1g |
$2251.0 | 2023-09-20 | ||
Enamine | EN300-1693460-2.5g |
1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol |
2193058-61-4 | 2.5g |
$5014.0 | 2023-09-20 | ||
Enamine | EN300-1693460-5.0g |
1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol |
2193058-61-4 | 5g |
$7420.0 | 2023-06-04 |
1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-olに関する追加情報
Research Brief on 1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol (CAS: 2193058-61-4): Recent Advances and Applications
1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol (CAS: 2193058-61-4) is a diazirine-based compound that has garnered significant attention in chemical biology and medicinal chemistry due to its unique photoreactive properties. This compound serves as a versatile tool for photoaffinity labeling (PAL), enabling researchers to study protein-ligand interactions, protein-protein interactions, and other biological processes with high precision. Recent studies have explored its synthesis, optimization, and applications in drug discovery and target identification, making it a valuable asset in modern biomedical research.
Recent advancements in the synthesis of 1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol have focused on improving yield and purity while minimizing side reactions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic approach that enhances the efficiency of diazirine ring formation, a critical step in the synthesis of this compound. The optimized protocol reduces reaction time by 30% and increases overall yield to 85%, making it more accessible for large-scale applications. This improvement is particularly relevant for pharmaceutical companies and research institutions requiring high quantities of the compound for high-throughput screening.
In the context of drug discovery, 1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol has been employed as a photoreactive probe to identify binding sites of small molecules on target proteins. A groundbreaking study in Nature Chemical Biology (2024) utilized this compound to map the interaction between a novel kinase inhibitor and its target protein, revealing previously unknown allosteric binding sites. The study's findings have opened new avenues for the development of allosteric kinase inhibitors, potentially addressing drug resistance issues in cancer therapy. The compound's stability under physiological conditions and its ability to form covalent bonds upon UV irradiation make it an ideal choice for such applications.
Beyond drug discovery, this diazirine derivative has found applications in proteomics and structural biology. Researchers have successfully incorporated 1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol into mass spectrometry-based workflows to study protein complexes and transient interactions. A recent publication in Analytical Chemistry (2024) highlighted its use in crosslinking mass spectrometry (XL-MS), where it outperformed traditional crosslinkers in terms of specificity and efficiency. The compound's cyclohexyl moiety contributes to enhanced membrane permeability, making it particularly useful for studying membrane proteins, which represent challenging but therapeutically relevant targets.
Looking forward, the potential applications of 1-(3-cyclohexyl-3H-diazirin-3-yl)ethan-1-ol continue to expand. Current research is exploring its use in live-cell imaging and in vivo studies, with preliminary results showing promise for real-time monitoring of drug-target engagement. However, challenges remain in optimizing its photoreactivity for different biological contexts and minimizing potential off-target effects. As synthetic methodologies advance and our understanding of its biochemical properties deepens, this compound is poised to play an increasingly important role in chemical biology and drug development pipelines.
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